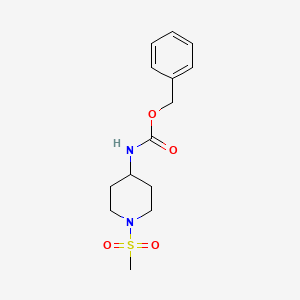

4-(Cbz-amino)-1-(methylsulfonyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21(18,19)16-9-7-13(8-10-16)15-14(17)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUZCKVFKVUGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Role of 4 Cbz Amino 1 Methylsulfonyl Piperidine in Contemporary Chemical Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the development of new chemical entities. The strategic functionalization of this ring, as seen in 4-(Cbz-amino)-1-(methylsulfonyl)piperidine, provides chemists with a powerful tool for molecular design and construction.

The piperidine scaffold is one of the most important synthetic fragments in drug design and holds a significant position in the pharmaceutical industry. nih.gov These six-membered nitrogen-containing heterocycles are prevalent in a vast number of active pharmaceuticals. thieme-connect.comresearchgate.netcolab.ws Their widespread use can be attributed to several key factors. The introduction of piperidine scaffolds into small molecules can help modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.netcolab.ws The flexibility of the piperidine ring allows it to bind effectively to biological receptors, making it a crucial pharmacophore in drug discovery. ccspublishing.org.cn Piperidine-containing compounds are found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, as well as in numerous natural alkaloids. nih.govencyclopedia.pub

This compound, with CAS number 402927-96-2, is recognized as a valuable building block for laboratory and research purposes. hoffmanchemicals.comchemicalbook.com Its utility stems from its specific chemical architecture. The structure features a piperidine ring substituted at the 4-position with a carbamate (B1207046) protecting group, the benzyloxycarbonyl (Cbz) group, and at the 1-position (the nitrogen atom) with a methylsulfonyl (mesyl) group.

The Cbz group is a well-established protecting group for amines, which can be selectively removed under specific conditions, allowing for further chemical modification at the amino position. The methylsulfonyl group at the nitrogen atom influences the electronic properties of the ring and can also participate in or direct subsequent chemical reactions. This dual functionalization makes the compound a versatile intermediate for constructing more elaborate molecular structures intended for various research applications.

Compound Properties: this compound

| Property | Value |

|---|---|

| CAS Number | 402927-96-2 |

| Molecular Formula | C14H20N2O4S |

| Molecular Weight | 312.39 g/mol |

| Synonyms | Benzyl (B1604629) (1-(methylsulfonyl)piperidin-4-yl)carbamate |

The history of piperidine begins with its discovery in the 19th century, isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This natural origin foreshadowed the immense biological significance of the piperidine structural motif, which is now found in a multitude of natural alkaloids, including lobeline (B1674988) and the fire ant toxin solenopsin. wikipedia.org

Over the decades, the pharmaceutical industry has extensively utilized the piperidine scaffold to develop a wide array of drugs. encyclopedia.pub Its derivatives are integral to medications such as the vasodilator minoxidil, the selective serotonin (B10506) reuptake inhibitor paroxetine, and a range of antipsychotics like haloperidol (B65202) and risperidone. ijnrd.org In the agrochemical sector, piperidine derivatives have been developed into pesticides and insecticides due to their biological activity against various pests. ccspublishing.org.cnijnrd.org The development of commercial agrochemicals like spiropidion (B8818410) has underscored the continuing potential of piperidine-based compounds in this field. ccspublishing.org.cn

Current research continues to explore the vast potential of aminopiperidine derivatives. These structures, particularly 3-aminopiperidines and 4-aminopiperidines, are identified as critical pharmacophores in blockbuster drugs. acs.org Scientists are actively developing new and more efficient synthetic methods to create these valuable compounds, including biocatalytic processes that use enzymes for more sustainable and chiral-specific synthesis. rsc.org

Research has shown that 4-aminopiperidine (B84694) derivatives can act as potent cognition-enhancing agents, offering potential leads for treatments of neurodegenerative diseases like Alzheimer's. nih.gov Furthermore, substituted 4-aminopiperidines are being investigated as potent analgesics by targeting opioid receptors. tandfonline.com The synthesis of novel aminopiperidine derivatives is a focal point for creating new M3 muscarinic antagonists and dual inhibitors for kinases like ALK and ROS1, which are relevant in cancer therapy. mdpi.comresearchgate.net These diverse research avenues highlight the enduring importance of the aminopiperidine scaffold in the quest for new and effective therapeutic agents.

Synthetic Methodologies and Process Development for 4 Cbz Amino 1 Methylsulfonyl Piperidine

Retrosynthetic Dissection and Key Precursors

A retrosynthetic analysis of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine allows for the identification of key precursors and strategic bond disconnections, paving the way for a logical synthetic design. The target molecule can be broken down into its constituent functional moieties: the Cbz-protected amine, the methylsulfonyl group, and the core piperidine (B6355638) ring.

Analysis of the Cbz-Protected Amine Moiety

The carbobenzyloxy (Cbz) group is a common protecting group for amines in organic synthesis. cymitquimica.com Its disconnection in the target molecule leads to a primary amine precursor, 4-amino-1-(methylsulfonyl)piperidine. The formation of the Cbz-protected amine is typically achieved by reacting the amine with benzyl (B1604629) chloroformate in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.

Assessment of the Methylsulfonyl Group Installation

The methylsulfonyl group attached to the piperidine nitrogen can be retrosynthetically disconnected to reveal a secondary amine, 4-(Cbz-amino)piperidine. The installation of the methylsulfonyl group, a process known as mesylation, is a standard transformation in organic synthesis. youtube.com This reaction typically involves treating the secondary amine with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.net

Strategies for Piperidine Ring Formation or Functionalization

The core piperidine ring can be approached in two main ways: by constructing the ring from acyclic precursors or by functionalizing a pre-existing piperidine derivative. Given the ready availability of various piperidine-based starting materials, the latter approach is often more efficient. For instance, starting from 4-aminopiperidine (B84694) or a related derivative allows for a more direct route to the target molecule. researchgate.netnih.gov Synthetic strategies can also commence from piperidin-4-one, which can be converted to the 4-amino functionality through reductive amination. nih.gov

Established Synthetic Routes and Reaction Cascades

Based on the retrosynthetic analysis, a plausible and efficient synthetic route for this compound can be devised. The most straightforward approach involves a two-step sequence starting from a commercially available piperidine derivative.

Synthesis from Readily Available Piperidine Derivatives

A common and practical starting material for the synthesis is 4-aminopiperidine. However, to achieve the desired final product, a more strategic approach begins with 4-(Cbz-amino)piperidine. This intermediate can be synthesized from 4-aminopiperidine by reaction with benzyl chloroformate.

Alternatively, multi-step syntheses starting from 1-benzyl-4-piperidone are also prevalent in the synthesis of 4-aminopiperidine derivatives. google.comresearchgate.net These routes often involve the formation of an oxime or a Strecker-type reaction followed by reduction and debenzylation to yield the 4-aminopiperidine core. researchgate.net

A key intermediate in the synthesis is 4-(Cbz-amino)piperidine hydrochloride, which is commercially available. sigmaaldrich.com Neutralization of the hydrochloride salt provides the free base necessary for the subsequent sulfonylation step.

Installation of the Methylsulfonyl Group

The final step in the synthesis is the installation of the methylsulfonyl group onto the nitrogen of the piperidine ring. This is typically achieved by reacting 4-(Cbz-amino)piperidine with methanesulfonyl chloride. The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) or N,N-dimethylformamide (DMF) in the presence of a base like triethylamine to scavenge the HCl generated during the reaction. researchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, a standard aqueous workup followed by purification, often by column chromatography, affords the desired product, this compound. researchgate.net

Table 1: Reaction Conditions for Analogous N-Sulfonylation Reactions

| Amine Substrate | Sulfonylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Piperidine | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | High | researchgate.net |

| Various Amines | Arenesulfonyl Chlorides | Triethylamine/Pyridine | Dichloromethane/DMF | RT | 0-20% | researchgate.net |

| Amines | Sulfonyl Chlorides | Indium Catalyst | - | - | Excellent | researchgate.net |

Table 2: Protecting Groups for Amines

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |

| Carbobenzyloxy | Cbz | Benzyl Chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA, HCl) |

Carbobenzyloxy (Cbz) Protection Strategies for the Amine

The strategic introduction of the carbobenzyloxy (Cbz) protecting group onto the 4-amino moiety of the piperidine ring is a critical step in the synthesis of this compound. The Cbz group serves to shield the nucleophilic amine from undesired side reactions during subsequent synthetic transformations. A common and effective method for this protection is the Schotten-Baumann reaction. This involves the treatment of a suitable 4-aminopiperidine precursor with benzyl chloroformate in the presence of a base.

The selection of the base and solvent system is crucial for achieving high yields and purity. Typically, an aqueous solution of a mild inorganic base, such as sodium bicarbonate or potassium carbonate, is used to neutralize the hydrogen chloride byproduct generated during the reaction. The reaction is often carried out in a biphasic system, utilizing a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether to dissolve the piperidine starting material and the benzyl chloroformate.

Table 1: Influence of Base on Cbz Protection Reaction

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaHCO₃ | DCM/H₂O | 0 - 5 | 2 | 92 |

| 2 | K₂CO₃ | DCM/H₂O | 0 - 5 | 2 | 95 |

| 3 | Triethylamine | DCM | 0 - 5 | 3 | 88 |

| 4 | Pyridine | DCM | 0 - 5 | 4 | 85 |

Note: Data presented are representative examples from general organic synthesis principles and not from a specific documented synthesis of this compound.

The Cbz group is favored for its stability under a range of reaction conditions and its susceptibility to removal via catalytic hydrogenation, a clean and efficient deprotection method.

Optimization of Reaction Conditions and Yield Enhancement

Optimization studies would systematically investigate the influence of stoichiometry, temperature, reaction time, and the choice of base. An excess of methanesulfonyl chloride can lead to the formation of impurities, while an insufficient amount will result in incomplete conversion. The reaction is generally conducted at low temperatures to control its exothermic nature.

Table 2: Optimization of the Sulfonylation Reaction

| Entry | Molar Ratio (Amine:MsCl) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1.05 | Triethylamine | 0 | 2 | 85 |

| 2 | 1:1.2 | Triethylamine | 0 | 2 | 93 |

| 3 | 1:1.5 | Triethylamine | 0 | 2 | 91 |

| 4 | 1:1.2 | Pyridine | 0 | 3 | 89 |

| 5 | 1:1.2 | Triethylamine | 25 | 1 | 82 |

Note: This table illustrates a hypothetical optimization process based on established chemical principles.

Further yield enhancement can be achieved through careful work-up and purification procedures. Crystallization is often the preferred method for isolating the final product in high purity. The choice of crystallization solvent is critical and is determined through solubility studies.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern pharmaceutical and chemical manufacturing. unibo.it The synthesis of this compound can be designed to be more environmentally benign by focusing on several key areas.

Solvent Selection and Minimization

Solvent usage is a major contributor to the environmental impact of a chemical process. The ideal synthesis would utilize solvents with low toxicity, high biodegradability, and low volatility. Water, where chemically feasible, is an excellent green solvent. For the Cbz protection step, the use of a biphasic water/organic solvent system is a good starting point. For the sulfonylation step, which requires anhydrous conditions, a greener solvent alternative to chlorinated hydrocarbons, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), could be explored. Minimizing the volume of solvent used is also a key objective, which can be achieved by running reactions at higher concentrations, where possible.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The E-Factor (Environmental Factor) is the ratio of the mass of waste to the mass of the product. A lower E-Factor signifies a greener process.

For the synthesis of this compound, a high atom economy is desirable. The Cbz protection step, for instance, has a good inherent atom economy. The main byproduct is carbon dioxide and benzyl alcohol upon deprotection (if required in a subsequent step), with the immediate byproduct being HCl which is neutralized by a base. The sulfonylation reaction also has good atom economy, with the primary byproduct being a hydrochloride salt of the base used.

Table 3: Atom Economy and E-Factor Analysis for a Hypothetical Synthesis

| Reaction Step | Theoretical Atom Economy (%) | Estimated E-Factor |

| Cbz Protection | ~85% | 5-10 |

| Sulfonylation | ~90% | 3-7 |

Note: Values are estimations for illustrative purposes, based on typical reaction stoichiometries and work-up procedures.

Minimizing waste generated from solvents, reagents, and purification steps is crucial for improving the E-Factor.

Process Chemistry Investigations for Scale-Up and Industrial Production

The transition from a laboratory-scale synthesis to industrial production requires a thorough investigation of process chemistry parameters to ensure safety, scalability, and cost-effectiveness. For this compound, key considerations would include:

Heat Flow and Thermal Safety: Both the Cbz protection and sulfonylation reactions can be exothermic. Calorimetric studies, such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), are essential to understand the heat flow of the reactions and to design appropriate cooling protocols to prevent thermal runaways.

Mixing and Mass Transfer: As the reaction scale increases, efficient mixing becomes critical to ensure homogeneity and consistent reaction rates. The impact of impeller design and agitation speed on reaction time and impurity profiles would be studied.

Crystallization and Polymorph Control: The final product's physical properties, such as solubility and stability, are influenced by its crystalline form (polymorphism). A robust crystallization process needs to be developed to consistently produce the desired polymorph. This involves screening various solvents, cooling profiles, and seeding strategies.

Impurity Profiling: A detailed analysis of potential impurities arising from side reactions or incomplete conversions is necessary. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), would be developed and validated to monitor the purity of the product throughout the process.

By systematically addressing these process chemistry challenges, a safe, efficient, and reproducible manufacturing process for this compound can be established.

Stereochemical Considerations and Asymmetric Synthesis of 4 Cbz Amino 1 Methylsulfonyl Piperidine

Enantiomeric Forms and Chiral Purity

If a chiral center were present in 4-(Cbz-amino)-1-(methylsulfonyl)piperidine, for instance through substitution at a different position on the piperidine (B6355638) ring or on the Cbz or methylsulfonyl groups, the compound would exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. The three-dimensional arrangement of atoms in these enantiomers can lead to differential binding to chiral biological targets such as enzymes and receptors.

The chiral purity, or enantiomeric excess (ee), is a measure of the purity of a sample containing a chiral compound. It is defined as the absolute difference between the mole fractions of the two enantiomers. High enantiomeric purity is often a stringent requirement for pharmaceutical compounds to ensure therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer.

For structurally related chiral piperidines, such as (S)-3-Amino-1-Cbz-piperidine and (R)-3-AMINO-1-N-CBZ-PIPERIDINE, the existence of distinct, stable enantiomers is well-established. These compounds serve as important chiral building blocks in the synthesis of more complex molecules.

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a common method to separate a racemic mixture into its constituent enantiomers. For aminopiperidine derivatives, several techniques can be employed.

One classical approach is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Another powerful technique is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation. Polysaccharide-based CSPs, for instance, have been successfully used for the resolution of various chiral amines.

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. This can also be achieved using enzymes, which often exhibit high enantioselectivity.

Asymmetric Synthetic Strategies

Asymmetric synthesis aims to create a chiral molecule with a preference for one enantiomer over the other. Several strategies have been developed for the asymmetric synthesis of chiral piperidine derivatives.

The use of chiral catalysts is a highly efficient method for asymmetric synthesis. For the synthesis of chiral piperidines, transition metal catalysts complexed with chiral ligands can catalyze various enantioselective transformations. For example, asymmetric hydrogenation of pyridine (B92270) derivatives using chiral iridium or rhodium catalysts can produce enantioenriched piperidines. While this would require a suitable pyridinium (B92312) precursor to this compound, it represents a potent strategy for establishing chirality in the piperidine ring.

In this method, a chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For the synthesis of a chiral analog of this compound, a chiral amine could be used as an auxiliary to guide the stereoselective functionalization of the piperidine ring.

Enzymes are highly efficient and selective catalysts that can be used for a variety of asymmetric transformations. For the synthesis of chiral amines, transaminases are particularly useful enzymes. They can catalyze the asymmetric amination of a ketone precursor to produce a chiral amine with high enantiomeric excess. A potential biocatalytic route to a chiral version of the target molecule could involve the enzymatic resolution of a racemic precursor or the asymmetric synthesis from a prochiral substrate. For instance, a biocatalytic deracemization process could be envisioned, involving an enantioselective oxidation followed by a stereoselective reduction.

Determination of Enantiomeric Excess and Absolute Configuration

Once a chiral compound has been synthesized or resolved, it is crucial to determine its enantiomeric excess and absolute configuration.

Enantiomeric excess (ee) is typically determined using chiral chromatography, most commonly chiral HPLC. By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be calculated. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by derivatizing the enantiomers with a chiral agent to form diastereomers can also be used to determine the ee.

Absolute configuration refers to the specific three-dimensional arrangement of atoms in a chiral molecule. The most definitive method for determining the absolute configuration is single-crystal X-ray crystallography. If a suitable crystal of one enantiomer can be obtained, its structure can be determined, revealing the absolute stereochemistry. Spectroscopic methods such as Circular Dichroism (CD) can also be used to assign the absolute configuration by comparing the experimental spectrum with that of a known compound or with theoretical calculations. Furthermore, the absolute configuration can often be inferred if the synthesis starts from a chiral precursor of known configuration and the reaction mechanism is well understood.

Impact of Stereochemistry on Subsequent Derivatizations

The stereochemical landscape of this compound and its analogues is a critical determinant for the success of subsequent chemical modifications. While the parent compound itself is achiral, the introduction of additional substituents or the inherent conformational properties of the piperidine ring dictates the stereochemical outcome of derivatization reactions. This control is paramount in fields like medicinal chemistry, where the specific three-dimensional arrangement of atoms can profoundly influence biological activity and selectivity.

The piperidine ring exists predominantly in a chair conformation, allowing substituents at the C4 position to adopt either an axial or equatorial orientation. The conformational free energies and the preference for one orientation over the other are influenced by the nature of other substituents on the ring. nih.gov For 4-substituted piperidines, the energetic profile is often comparable to analogous cyclohexane (B81311) systems. However, electrostatic interactions, particularly in protonated piperidinium (B107235) salts, can significantly stabilize the axial conformer, sometimes even reversing the conformational preference observed in the free base. nih.gov

This conformational preference directly impacts the steric accessibility of the C4-amino group and other reaction sites. An equatorially positioned Cbz-amino group is generally more sterically accessible to incoming reagents than an axial one, which can be shielded by 1,3-diaxial interactions. Consequently, derivatization reactions, such as acylation or alkylation of the amino group, may proceed at different rates or require different conditions depending on the dominant conformation of the starting material.

In the asymmetric synthesis of complex chiral piperidine derivatives, controlling stereochemistry is a central challenge. For instance, in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, a base-catalyzed, dynamic crystallization-driven process was used to epimerize a cis-piperidone intermediate to the desired trans isomer, which could then be crystallized directly in high yield and purity. acs.orgnih.gov This step was crucial because the relative stereochemistry of the substituents on the piperidine ring was essential for the final biological activity. Subsequent reactions, such as the isomerization of an allylamide, had to be carefully controlled to prevent epimerization of the labile stereocenter adjacent to a nitro group on the piperidinone ring. acs.orgnih.gov

The strategic introduction of chirality often relies on methods such as catalytic asymmetric synthesis or the use of chiral auxiliaries. whiterose.ac.uk These methods establish key stereocenters early in the synthetic sequence, and the stereochemical integrity must be maintained throughout all subsequent derivatization steps. The stereochemical outcome of reactions like the nitro-Mannich reaction, used to create functionalized piperidines with multiple contiguous stereocenters, is highly dependent on the facial selectivity dictated by the existing chiral elements in the molecule. researchgate.net

The impact of stereochemistry is evident in derivatization outcomes, as summarized in the following conceptual table based on common stereoselective reactions.

Table 1: Influence of Stereochemistry on Piperidine Derivatization Outcomes

| Starting Material Stereochemistry | Derivatization Reaction | Key Consideration | Expected Outcome |

|---|---|---|---|

| Achiral 4-aminopiperidine (B84694) derivative | Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Rh(I)-based) to create specific stereocenters. | High enantiomeric excess of the desired chiral amino alcohol product. rsc.org |

| Racemic intermediate | Biocatalytic or Classical Resolution | Separation of enantiomers before further derivatization. | Isolation of a single enantiomer for subsequent stereospecific reactions. rsc.org |

| cis-Substituted piperidone | Base-catalyzed Epimerization | Conversion to the thermodynamically more stable trans isomer. | High yield of the desired trans isomer, enabling correct stereochemistry for the final target. acs.orgnih.gov |

Ultimately, the stereochemical configuration of any chiral center introduced onto the this compound scaffold governs the approach of reagents in subsequent transformations. This directing effect is fundamental to the construction of complex, stereochemically defined molecules and is a primary consideration in the design of synthetic routes targeting biologically active compounds. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. A complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra, complemented by two-dimensional (2D) NMR techniques, provides definitive evidence for the connectivity and stereochemistry of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

While specific experimental ¹H and ¹³C NMR data for this compound are not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the electronic environment of the constituent protons and carbons.

Expected ¹H NMR Chemical Shifts:

The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the piperidine (B6355638) ring, the methylsulfonyl group, and the carbamate (B1207046) moiety. The aromatic protons of the benzyl (B1604629) group in the Cbz protecting group would typically appear in the downfield region, around 7.3 ppm. The benzylic protons (CH₂-Ph) are expected to resonate as a singlet around 5.1 ppm. The piperidine ring protons would exhibit more complex splitting patterns. The proton at the C4 position, attached to the nitrogen of the carbamate, is expected to be found in the range of 3.5-4.0 ppm. The axial and equatorial protons on the piperidine ring would show characteristic chemical shifts and coupling constants, which are influenced by the ring conformation. The methyl protons of the methylsulfonyl group would likely appear as a singlet in the upfield region, around 2.8 ppm.

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 155-157 ppm. The aromatic carbons of the benzyl group would resonate between 127 and 137 ppm. The benzylic carbon is anticipated around 67 ppm. The carbons of the piperidine ring would appear in the range of 30-50 ppm, with the C4 carbon atom being the most deshielded among them due to the attachment of the nitrogen atom. The methyl carbon of the methylsulfonyl group is expected to have a chemical shift of approximately 35 ppm.

The following table provides a summary of the predicted chemical shifts.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | ~7.3 (m) | ~127-137 |

| Benzylic (CH₂) | ~5.1 (s) | ~67 |

| Piperidine CH (C4) | ~3.5-4.0 (m) | ~45-50 |

| Piperidine CH₂ (C2, C6) | ~3.0-3.8 (m) | ~40-45 |

| Piperidine CH₂ (C3, C5) | ~1.5-2.2 (m) | ~30-35 |

| Methylsulfonyl (CH₃) | ~2.8 (s) | ~35 |

| Carbamate C=O | - | ~155-157 |

| Carbamate NH | ~4.8-5.2 (d) | - |

Note: These are predicted values and actual experimental data may vary. s = singlet, d = doublet, m = multiplet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms and the stereochemistry of the molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the C4 proton and the protons at C3 and C5 of the piperidine ring, and subsequently trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring. For instance, observing NOEs between axial protons on the same side of the ring would support a chair conformation.

Dynamic NMR Studies for Conformational Analysis

The piperidine ring can exist in different conformations, with the chair form being the most stable. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could provide insights into the conformational dynamics of the piperidine ring in this compound. At low temperatures, the interconversion between different chair conformations might be slow enough on the NMR timescale to observe separate signals for axial and equatorial protons. As the temperature increases, these signals would broaden and eventually coalesce into a time-averaged signal, allowing for the determination of the energy barrier for ring inversion.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₂₀N₂O₄S), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Fragmentation Pathway Analysis:

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation patterns of the molecule. The fragmentation is expected to occur at the weaker bonds, providing valuable structural information. Key expected fragmentation pathways would include:

Loss of the benzyl group (C₇H₇•) from the Cbz protecting group.

Cleavage of the carbamate bond, leading to the formation of ions corresponding to the piperidine moiety and the Cbz group.

Fragmentation of the piperidine ring.

Loss of the methylsulfonyl group (CH₃SO₂•).

Analyzing these fragmentation patterns would allow for the confirmation of the different structural units within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Expected IR and Raman Bands:

N-H Stretch: A characteristic N-H stretching vibration from the carbamate group is expected in the region of 3300-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group is expected around 1680-1700 cm⁻¹.

S=O Stretches: The sulfonyl group (SO₂) is expected to show two characteristic stretching vibrations: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

C-N and C-O Stretches: Vibrations associated with C-N and C-O bonds would be present in the fingerprint region (below 1500 cm⁻¹).

A detailed analysis of the IR and Raman spectra would confirm the presence of all the key functional groups in this compound.

X-ray Crystallography for Definitive Solid-State Structural Analysis (if crystal structures are reported)

While solution-state techniques like NMR provide valuable information about the structure and dynamics of a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

At present, there are no publicly available crystal structures for this compound in crystallographic databases. If a suitable crystal were to be grown and analyzed, the data would definitively confirm the connectivity of the atoms and the stereochemistry of the molecule. Furthermore, it would reveal the preferred conformation of the piperidine ring in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Chemical Reactivity and Derivatization Studies of 4 Cbz Amino 1 Methylsulfonyl Piperidine

Selective Deprotection Strategies of the Cbz Group

The most common and highly effective method for Cbz deprotection is catalytic hydrogenolysis . This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The process is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. The N-methylsulfonyl group is stable under these reductive conditions.

Alternative methods are available for substrates that are incompatible with catalytic hydrogenation, for instance, due to the presence of reducible functional groups like alkenes or alkynes. Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI) or aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can effectively cleave the Cbz group. usm.eduresearchgate.net Additionally, nucleophilic deprotection protocols have been developed. For example, treatment with 2-mercaptoethanol (B42355) in the presence of a base can readily deprotect Cbz-protected amines under non-reductive conditions, offering excellent chemoselectivity for sensitive substrates. researchgate.net

| Method | Reagents & Conditions | Advantages | Potential Considerations |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOH | High yield, clean byproducts (toluene, CO₂), mild conditions. | Not compatible with reducible functional groups (e.g., alkenes, alkynes, some halides). |

| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI) or AlCl₃ in HFIP | Non-reductive, useful for complex molecules. researchgate.net | Lewis acids can coordinate to other basic sites in the molecule. |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, in DMA at 75 °C | Non-reductive, superior for substrates sensitive to hydrogenolysis or strong acids. researchgate.net | Requires elevated temperatures. |

| Photocatalysis | Excited phenolate-type photocatalyst | Enables deprotection via a phenyl radical anion mechanism, offering high chemo- and regioselectivity. usm.edu | Requires specialized photocatalytic setup. |

Functional Group Transformations of the Piperidine (B6355638) Ring

The saturated piperidine core of 4-(Cbz-amino)-1-(methylsulfonyl)piperidine is generally unreactive. However, modern synthetic methods, particularly transition-metal-catalyzed C–H activation, have enabled the direct functionalization of the piperidine ring, transforming it from a passive scaffold into an active participant in molecular construction.

The N-sulfonyl group plays a crucial role in directing these transformations. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can achieve site-selective functionalization of the piperidine ring. nih.govemory.edu Research on analogous N-sulfonyl piperidines, such as N-brosyl-piperidine, has shown that specific rhodium catalysts can direct carbene insertion to the C-2 position of the ring. nih.gov By carefully selecting the catalyst and the N-protecting group, it is possible to control the site of functionalization. For example, studies have demonstrated that while an N-Boc group directs functionalization to the C-3 position, an N-sulfonyl group can direct it to the C-2 or C-4 positions depending on the catalyst used. nih.gov

Another transformation involves dehydrogenation to introduce unsaturation. An iodine-mediated coupling reaction of cyclic amines with sulfonyl hydrazides can lead to the formation of vinyl sulfone derivatives, which are valuable synthetic intermediates. researchgate.net This approach represents a dehydrogenative functionalization of the piperidine ring.

Reactions Involving the Sulfonyl Moiety

The N-methylsulfonyl group on the piperidine nitrogen is a strong electron-withdrawing group. This significantly reduces the nucleophilicity and basicity of the piperidine nitrogen, effectively protecting it from participating in many reactions such as alkylation or acylation. This deactivation is often desirable as it allows for selective reactions at other sites of the molecule.

While the N-S bond in sulfonamides is robust, it can be cleaved under specific reductive conditions. For instance, N-tosyl groups on piperidines have been successfully removed using magnesium metal in methanol, which could be an applicable strategy for the N-methylsulfonyl group to liberate the secondary amine. nih.gov The cleavage of the sulfonamide can also be achieved using other reducing agents like samarium(II) iodide or under Birch reduction conditions, although the selectivity in a complex molecule must be considered.

Furthermore, the sulfonamide nitrogen can be activated by strong Lewis acids, which can trigger intramolecular cyclization events if a suitable nucleophile is present elsewhere in the molecule. usm.edu

Electrophilic and Nucleophilic Substitutions on the Piperidine Core

Direct electrophilic or nucleophilic substitution on the sp³-hybridized carbon atoms of the unsubstituted piperidine ring is not a feasible reaction pathway. The C-H bonds are non-polar and not susceptible to attack by electrophiles or nucleophiles under standard conditions.

However, substitution reactions can be readily performed on derivatives of the piperidine core. Functionalization of the ring, as described in section 5.2, can install a leaving group, which can then be displaced by a nucleophile. For example, if a hydroxyl group were introduced onto the piperidine ring, it could be converted into a good leaving group (e.g., a mesylate or tosylate). Subsequent Sₙ2 reaction with a nucleophile, such as an amine or azide, would allow for the introduction of new functional groups. nih.gov A synthetic route involving an aza-Prins type cyclization has been used to generate 4-chloro-piperidine derivatives, which are precursors for nucleophilic substitution at the C-4 position. rasayanjournal.co.in

Coupling Reactions for Scaffold Expansion (e.g., Amidation, Suzuki, Sonogashira)

Coupling reactions are powerful tools for expanding molecular scaffolds. For this compound, these reactions typically begin with the deprotection of the Cbz group to reveal the primary amine.

Amidation: The resulting 4-amino-1-(methylsulfonyl)piperidine is a versatile nucleophile that can readily participate in amidation reactions. Coupling with carboxylic acids, facilitated by standard coupling agents like HATU or EDC, or reaction with acyl chlorides, provides a straightforward method to introduce a wide variety of substituents and build more complex molecules. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling require a handle on the piperidine ring, typically a halide or triflate. researchgate.net The parent molecule lacks such a group, but it can be introduced through derivatization. For example, C-H activation could be used to install a bromide or iodide, or a ketone could be introduced and converted to a vinyl triflate. Once installed, these handles allow for the palladium-catalyzed formation of C-C or C-N bonds, dramatically increasing the structural diversity of the piperidine scaffold. researchgate.net

Regioselectivity and Chemoselectivity in Multi-functionalized Systems

The presence of multiple functional groups in this compound makes regioselectivity and chemoselectivity critical considerations in its derivatization.

Chemoselectivity: The reactivity of the functional groups is distinct, allowing for selective transformations. For instance, the Cbz group can be selectively removed by hydrogenolysis without affecting the N-methylsulfonyl group. nih.gov Conversely, the N-sulfonyl group can be cleaved under specific reductive conditions (e.g., Mg/MeOH) that would not affect a Cbz group. nih.gov The piperidine nitrogen is deactivated by the sulfonyl group, preventing it from interfering with reactions targeting the C-4 amino group (after deprotection).

Regioselectivity: In reactions involving the piperidine ring itself, such as C-H functionalization, the N-sulfonyl group acts as a directing group. The choice of catalyst can influence the position of functionalization. Studies on related N-sulfonyl piperidines have shown that rhodium catalysts can selectively promote C-H insertion at the C-2 or C-4 positions, demonstrating a high degree of regiocontrol. nih.govemory.edu This allows for the precise installation of new substituents at specific locations on the piperidine core.

Catalyst Development for Specific Transformations

Advancements in catalysis are central to unlocking the full synthetic potential of scaffolds like this compound.

Catalysts for C-H Functionalization: Significant research has focused on developing catalysts for the site-selective C-H functionalization of N-heterocycles. mdpi.com For piperidines, dirhodium(II) catalysts, such as Rh₂(OAc)₄ and its derivatives with chiral ligands, have proven highly effective for carbene insertion reactions. nih.govemory.edu The development of catalysts with tailored ligands allows for precise control over regioselectivity (e.g., C-2 vs. C-4) and stereoselectivity. nih.gov Nickel-based catalysts have also emerged as a cost-effective and powerful alternative for various C-H functionalization reactions of nitrogen-containing heterocycles. mdpi.com

Catalysts for Deprotection and Coupling: For Cbz deprotection, palladium on carbon (Pd/C) remains the catalyst of choice for hydrogenolysis due to its high efficiency and reproducibility. In the realm of cross-coupling reactions, extensive catalyst development has yielded a vast library of palladium catalysts with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands (e.g., SPhos, XPhos, RuPhos) that are essential for achieving high yields in Suzuki, Sonogashira, and Buchwald-Hartwig reactions on complex substrates. researchgate.net

Applications As a Key Intermediate and Pharmacophore Scaffold

Role in the Synthesis of Complex Natural Products and Analogues

The substituted piperidine (B6355638) ring is a prevalent structural motif found in a wide array of natural products and pharmacologically active compounds. acs.orgnih.gov The synthesis of these complex molecules, especially those with multiple stereocenters, presents a considerable challenge, often requiring lengthy reaction sequences. acs.org Key intermediates like 4-(Cbz-amino)-1-(methylsulfonyl)piperidine serve as crucial starting points for constructing such complex targets.

While direct incorporation into natural products is not extensively documented, its utility is demonstrated in the synthesis of complex pharmaceutical analogues. For instance, the 4-aminopiperidine (B84694) core is central to the structure of highly potent synthetic opioids like fentanyl and its analogues. researchgate.net The synthesis of these molecules often involves the elaboration of a pre-formed, functionalized piperidine ring, highlighting the importance of intermediates where the amino group can be revealed at a later stage for coupling with other fragments. researchgate.net Methodologies for creating substituted piperidines, such as those derived from L-lysine or through aza-Diels-Alder reactions, underscore the strategic importance of versatile piperidine building blocks in constructing complex molecular architectures. whiterose.ac.uk

Utilization in Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful strategy in drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. ijpsr.com These libraries are then screened for biological activity to identify new lead compounds. The success of this approach relies on the use of versatile core structures, or scaffolds, that can be easily and systematically modified.

The 4-aminopiperidine scaffold is exceptionally well-suited for combinatorial library synthesis. nih.govgoogle.com The protected amine of this compound can be deprotected to reveal a reactive handle. This free amine can then be reacted with a diverse set of building blocks, such as carboxylic acids or aldehydes, to generate a library of amides or secondary amines. This approach was famously used in the combinatorial synthesis of 1,4-benzodiazepine (B1214927) libraries, where an amino acid component was varied to create structural diversity. sigmaaldrich.com Platforms that integrate computational design with high-throughput synthesis have been developed specifically for creating libraries of analogues based on the 1-aryl-4-aminopiperidine scaffold for drug discovery screening. nih.gov This highlights the value of such building blocks in modern, automated drug discovery processes. ijpsr.com

Precursor for the Development of Novel Bioactive Molecules

The 4-aminopiperidine core is a well-established pharmacophore found in numerous classes of bioactive molecules. researchgate.netchemimpex.comnih.gov By modifying the substituents on the piperidine nitrogen and the 4-amino group, chemists can fine-tune the pharmacological properties of the resulting compounds to target a wide range of biological receptors and enzymes. The title compound, with its protected amine and sulfonyl group, is an ideal precursor for such explorations.

Key examples of bioactive molecules derived from this scaffold include:

Muscarinic Receptor Antagonists: Derivatives of the 4-aminopiperidine scaffold have been synthesized and identified as potent M3 muscarinic antagonists, which are investigated for treating conditions like overactive bladder. researchgate.net The piperidine serves as a central spacer linking key pharmacophoric elements. researchgate.net Other related analogues have been developed as highly potent and selective M2 muscarinic receptor antagonists. nih.govresearchgate.net

Sigma (σ) Receptor Ligands: The piperidine core is a critical structural element for ligands that target sigma receptors, which are implicated in various central nervous system disorders. acs.orgnih.gov Piperidine-based ligands have been developed with high affinity for the σ1 receptor and have shown potential as antipsychotic and analgesic agents. nih.govnih.govacs.org The nature of the substituent on the piperidine nitrogen is crucial for selectivity and potency. nih.gov

HCV Assembly Inhibitors: A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C Virus (HCV) assembly. nih.govnih.gov Further optimization of this scaffold led to compounds with increased potency and improved drug-like properties, demonstrating a unique mechanism of action compared to many approved HCV drugs. nih.govnih.gov

Protein Kinase Inhibitors: The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold has been used to develop selective and orally active inhibitors of Protein Kinase B (Akt), a key target in cancer therapy. acs.org The 4-amino group forms crucial interactions within the kinase binding pocket. acs.org

Other Bioactive Agents: The versatility of the 4-aminopiperidine scaffold is further demonstrated by its use in developing CCR5 receptor antagonists as HIV-1 entry inhibitors, cognition-enhancing drugs for neurodegenerative diseases, and antifungal agents. nih.govnih.govmdpi.com

Table 1: Examples of Bioactive Molecules Derived from the 4-Aminopiperidine Scaffold

| Drug/Compound Class | Biological Target | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

| Piperidinyl Piperidine Analogues | Muscarinic M2 Receptor | Alzheimer's Disease, Cognitive Disorders | nih.gov, researchgate.net |

| 4-Aminopiperidine Derivatives | Muscarinic M3 Receptor | Overactive Bladder, Respiratory Diseases | researchgate.net |

| Disubstituted Piperidines | Sigma (σ1) Receptor | Antipsychotics, Analgesics | nih.gov, nih.gov |

| 4-Aminopiperidine (4AP) Series | HCV Assembly | Hepatitis C | nih.gov, nih.gov |

| Pyrrolopyrimidine Derivatives | Protein Kinase B (Akt) | Cancer | acs.org |

| Piperazino-piperidine Amides | CCR5 Receptor | HIV/AIDS | nih.gov |

| 4-Aminopiperidine Analogues | Not Specified (Nootropic) | Alzheimer's Disease | nih.gov |

| Substituted 4-Aminopiperidines | Ergosterol Biosynthesis | Fungal Infections | mdpi.com |

| EM127 | SMYD3 Methyltransferase | Cancer | nih.gov, uniba.it |

Application in the Construction of Diverse Heterocyclic Systems

Beyond its direct use as a pharmacophore, this compound is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. nih.gov The functional groups on the piperidine ring serve as anchor points for annulation reactions, where additional rings are fused onto the initial scaffold.

For example, the 4-aminopiperidine moiety has been incorporated into larger systems to create novel chemical entities. This includes the synthesis of piperazine-based diazepinone and homopiperazine (B121016) scaffolds, where the piperidine ring acts as a starting material for ring expansion or fusion reactions. nycu.edu.tw In another instance, a piperidine ring was attached at the 6-position of a 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold during the development of antiplasmodial agents. Furthermore, the synthesis of hybrid scaffolds featuring both 4-pyridine and 4-piperidine moieties has been reported, demonstrating methods to link different heterocyclic systems together. researchgate.net Such strategies are crucial for exploring new regions of chemical space and discovering molecules with novel biological activities.

Design and Synthesis of Probes for Chemical Biology Studies

Chemical biology probes are essential tools designed to interact with and report on biological systems. These molecules often consist of a scaffold that provides binding affinity for a target, linked to a reporter group such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a reactive group for covalent labeling.

The 4-aminopiperidine scaffold is an excellent starting point for the design of such probes. Its proven ability to be incorporated into a wide range of potent and selective bioactive molecules (as described in section 6.3) makes it an ideal framework for targeting specific proteins. For instance, a 4-aminopiperidine derivative bearing a reactive 2-chloroethanoyl group was designed as a site-specific covalent inhibitor of the SMYD3 methyltransferase, an important cancer target. nih.govuniba.it This molecule, EM127, acts as a probe by permanently labeling a specific cysteine residue in the protein's binding pocket, which was confirmed by crystallographic studies. uniba.itresearchgate.net This covalent modification allows for prolonged inhibition and detailed study of the biological consequences of blocking the enzyme's function. uniba.it This exemplifies how the core structure of this compound can be elaborated into sophisticated chemical tools to investigate complex biological questions.

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis of the Piperidine (B6355638) Ring and Substituent Effects

The conformational landscape of the piperidine ring in 4-(Cbz-amino)-1-(methylsulfonyl)piperidine is primarily dictated by the preference for a chair conformation, which minimizes torsional and steric strain. The orientation of the substituents—the N-methylsulfonyl group at the 1-position and the 4-Cbz-amino group—is crucial in determining the most stable conformer.

The 4-Cbz-amino substituent is also sterically demanding. In a monosubstituted piperidine ring, a large substituent at the C4 position strongly prefers the equatorial orientation to avoid unfavorable steric clashes with the axial hydrogens at C2 and C6. Therefore, the most stable conformation of this compound is predicted to be a chair form with both the 1-methylsulfonyl and the 4-Cbz-amino groups in equatorial positions. This arrangement minimizes steric hindrance and results in the lowest energy state for the molecule.

Computational methods, such as density functional theory (DFT), can be used to calculate the potential energy surface of the molecule and quantify the energy differences between various conformers (e.g., chair, boat, twist-boat) and the rotational barriers for the substituents.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | 4-Cbz-amino Position | 1-Methylsulfonyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Equatorial | > 5.0 |

| Twist-Boat | - | - | > 7.0 |

| Boat | - | - | > 8.0 |

Note: This table is illustrative and contains hypothetical data based on general principles of conformational analysis.

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations provide valuable information about the electronic structure and reactivity of a molecule. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. These calculations are typically performed using methods like DFT. nih.gov

The HOMO-LUMO energy gap is an important indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the Cbz-amino group and the phenyl ring, which can act as electron donors. The LUMO, conversely, would be expected to be centered on electron-deficient areas, potentially involving the sulfonyl group, which is strongly electron-withdrawing.

The electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and sulfonyl groups. Regions of positive potential (colored blue) denote electron-poor areas prone to nucleophilic attack, such as the hydrogen atoms of the N-H group. The ESP map for this compound would highlight the electronegative oxygen atoms as sites for potential hydrogen bonding.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. nih.gov |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

Note: This table is illustrative and contains hypothetical data based on typical values for similar organic molecules.

Molecular Dynamics Simulations to Understand Flexibility and Interactions

Molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time, providing insights into its flexibility and intermolecular interactions in different environments (e.g., in solution). nih.gov An MD simulation would reveal how the piperidine ring and its substituents move and fluctuate under physiological conditions.

These simulations can confirm the stability of the predicted lowest-energy chair conformation and explore the possibility of transitions to other, higher-energy conformations. The flexibility of the Cbz-amino side chain, including the rotation around the various single bonds, can also be assessed. This information is particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Furthermore, MD simulations in a solvent like water can elucidate the molecule's interactions with its environment. The simulations would show the formation and dynamics of hydrogen bonds between the molecule's hydrogen bond donors (N-H) and acceptors (C=O, SO2) and the surrounding water molecules. This provides a detailed picture of its solvation and can be used to calculate properties like the free energy of solvation.

Docking Studies of Hypothetical Ligands Incorporating the Piperidine Scaffold

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov While there are no specific published docking studies for this compound, its scaffold is of interest in drug discovery. Docking studies could be hypothetically performed to explore its potential as a ligand for various protein targets.

For a hypothetical docking study, one would first identify a protein of interest. The 3D structure of this compound would then be placed into the binding site of the protein, and a scoring function would be used to estimate the binding affinity. The results would predict the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

For instance, the Cbz-amino group could participate in hydrogen bonding and pi-stacking interactions with aromatic residues in a binding pocket. The methylsulfonyl group could also act as a hydrogen bond acceptor. Such studies are crucial in structure-based drug design for generating hypotheses about the mechanism of action and for designing new molecules with improved binding affinity and selectivity. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecule's structure and conformation.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for the lowest-energy conformer can be compared to the experimental spectrum. A good correlation between the predicted and experimental data would provide strong evidence for the proposed structure and conformation in solution. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can be compared to the experimental spectrum to help assign the observed absorption bands to specific vibrational modes of the molecule, such as the N-H stretch, C=O stretch of the carbamate (B1207046), and the symmetric and asymmetric stretches of the SO2 group.

This comparison is a powerful tool for structural elucidation and for validating the accuracy of the computational methods used.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Methodologies

The synthesis of highly functionalized piperidines is a cornerstone of modern medicinal chemistry. whiterose.ac.ukenamine.net Future research will likely focus on developing more efficient and innovative ways to produce 4-(Cbz-amino)-1-(methylsulfonyl)piperidine and its analogues.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. nih.govazolifesciences.com A continuous flow protocol for the synthesis of α-chiral piperidines has been developed, demonstrating the potential for rapid and scalable access to enantioenriched piperidine (B6355638) derivatives. acs.org Applying flow chemistry to the synthesis of this compound could lead to a more streamlined and efficient manufacturing process. unimi.it This methodology is particularly well-suited for handling hazardous reagents and intermediates, which could be relevant for certain synthetic routes. nih.gov

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. nih.govacs.org This technique has been successfully used for the diastereoselective functionalization of piperidines through C-H arylation. nih.govacs.org Research into photocatalytic methods could uncover new pathways to synthesize or further functionalize this compound, potentially leading to novel derivatives with unique properties. rsc.orgnih.gov For instance, a photoredox-catalyzed approach could facilitate the introduction of aryl groups at specific positions on the piperidine ring. nih.gov

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Relevant Research Findings |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control, efficient handling of hazardous materials. nih.govazolifesciences.com | Development of continuous flow protocols for α-chiral piperidine synthesis, demonstrating rapid and scalable production. acs.orgresearchgate.net |

| Photocatalysis | Mild reaction conditions, high selectivity, access to novel chemical transformations. nih.govacs.org | Successful diastereoselective C-H arylation of piperidines using photoredox catalysis. nih.govacs.org |

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has become a mainstream approach for identifying lead compounds in the pharmaceutical industry. nih.govnih.gov This method utilizes small, low-molecular-weight fragments that are then optimized and linked together to create potent and selective drug candidates. The piperidine scaffold is a highly sought-after component in FBDD due to its three-dimensional nature, which allows for better exploration of chemical space compared to flat, aromatic structures. nih.govrsc.orgrsc.org

The compound this compound, with its well-defined stereochemistry and multiple points for diversification, is an ideal candidate for inclusion in fragment libraries. Its rigid structure and the presence of hydrogen bond donors and acceptors make it a valuable starting point for designing novel therapeutics. nih.govrsc.org Research has focused on creating libraries of 3D fragments based on pyrrolidine (B122466) and piperidine cores to expand the diversity of available screening compounds. nih.gov

| FBDD Parameter | Significance for this compound | Supporting Research |

| Three-Dimensionality | The non-planar structure of the piperidine ring allows for better interaction with protein binding sites. nih.govrsc.org | Studies emphasize the need for more 3D fragments in screening collections to improve hit rates. nih.govnih.gov |

| Synthetic Handles | The amino and sulfonyl groups provide opportunities for fragment elaboration and optimization. nih.gov | The design of fragment libraries often incorporates synthetic handles for future chemical modifications. nih.gov |

| Physicochemical Properties | Adherence to the "rule-of-three" (MW < 300, cLogP < 3, etc.) is crucial for fragment viability. nih.gov | Research on 3D fragments ensures that they possess suitable physicochemical properties for FBDD campaigns. nih.govrsc.org |

Development of this compound-derived Biomaterials or Nanomaterials

The unique properties of piperidine derivatives extend beyond pharmaceuticals into the realm of materials science. ijnrd.org The development of biomaterials and nanomaterials derived from this compound presents an exciting and underexplored area of research.

Biomaterials: Piperidine-based polymers have been investigated for their potential in drug delivery applications. researchgate.net For example, piperidine-containing sodium alginate/poly(vinyl alcohol) films have been prepared and shown to possess antimicrobial properties, making them promising for wound healing and controlled drug release. researchgate.net The functional groups on this compound could be exploited to create novel polymers with tailored properties for various biomedical applications.

Nanomaterials: Magnetic nanoparticles functionalized with piperidine have been developed as reusable catalysts in organic synthesis. acgpubs.orgresearchgate.net These materials combine the catalytic activity of the piperidine moiety with the ease of separation offered by magnetic nanoparticles. acgpubs.org Similarly, this compound could be immobilized on nanomaterials like graphene quantum dots to create novel catalysts or sensors. acgpubs.org

Sustainable and Economically Viable Manufacturing Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. rsc.orgrasayanjournal.co.innih.gov Developing sustainable and economically viable manufacturing pathways for this compound is crucial for its widespread application.

Atom Economy: Multi-component reactions (MCRs) are a key strategy for improving atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing waste. whiterose.ac.ukresearchgate.net Designing an MCR for the synthesis of this compound or its precursors could significantly reduce the environmental impact and cost of production. whiterose.ac.uk

Alternative Solvents and Catalysts: Research into greener alternatives to traditional solvents and catalysts is a major focus of sustainable chemistry. rsc.orgrasayanjournal.co.in For example, the use of water as a solvent and the development of heterogeneous catalysts that can be easily recovered and reused are highly desirable. nih.govmdpi.com A recent study demonstrated the synthesis of piperidines from biomass-derived triacetic acid lactone, highlighting a potential route from renewable feedstocks. nih.gov

| Sustainability Aspect | Application to this compound | Relevant Green Chemistry Principles |

| Atom Economy | Designing a multi-component reaction for its synthesis. whiterose.ac.ukresearchgate.net | Maximizing the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Exploring aqueous reaction conditions or using greener solvent alternatives. nih.govrsc.org | Minimizing the use of auxiliary substances wherever possible. |

| Catalysis | Employing reusable heterogeneous catalysts. nih.govacgpubs.org | Catalytic reagents are superior to stoichiometric reagents. |

| Renewable Feedstocks | Investigating synthetic routes from biomass-derived starting materials. nih.gov | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

Multi-disciplinary Research Collaborations Utilizing This Scaffold in Diverse Scientific Fields

The versatility of the this compound scaffold necessitates a multi-disciplinary approach to fully realize its potential. arizona.eduijnrd.org Collaborations between synthetic chemists, medicinal chemists, materials scientists, and chemical engineers will be essential for driving innovation.

Medicinal Chemistry: The piperidine ring is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govencyclopedia.pubajchem-a.com Collaborative efforts can leverage the expertise of biologists and pharmacologists to explore the therapeutic potential of novel derivatives of this compound. researchgate.netnih.gov

Agrochemicals: Piperidine derivatives also have applications as pesticides and insecticides. ijnrd.org Partnerships with agricultural scientists could lead to the development of new and more effective crop protection agents based on this scaffold.

Catalysis: The use of piperidine as a catalyst in organic synthesis is well-established. ijnrd.org Collaborations with experts in catalysis could lead to the design of novel, highly efficient catalysts derived from this compound for a variety of chemical transformations. acgpubs.org

Q & A

Q. What are the standard synthetic routes for preparing 4-(Cbz-amino)-1-(methylsulfonyl)piperidine?

- Methodological Answer : The compound is synthesized via sequential functionalization of the piperidine scaffold. Key steps include:

- Cbz protection : Introduce the carbobenzyloxy (Cbz) group to the amine using benzyl chloroformate under basic conditions (e.g., NaHCO₃) in a water/dichloromethane biphasic system .

- Sulfonylation : React the intermediate with methanesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, to install the methylsulfonyl group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the Cbz aromatic protons (δ 7.2–7.4 ppm), piperidine CH₂ groups (δ 1.5–3.5 ppm), and methylsulfonyl CH₃ (δ 3.0–3.2 ppm) .

- ¹³C NMR : Look for the carbonyl carbon of the Cbz group (δ ~155 ppm) and the sulfonyl carbon (δ ~45 ppm) .

- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .

- Elemental Analysis : Verify purity (>98%) by matching calculated and observed C, H, N percentages .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group or oxidation of the Cbz-protected amine. Use desiccants to avoid moisture absorption, which can degrade the compound .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Methodological Answer :

- Coupling Reagents : Replace EDCI/HOBt with PyBOP or DCC/DMAP for sterically hindered amines, improving yields from ~40% to >70% .

- Solvent Optimization : Use DMF instead of acetonitrile for better solubility of intermediates, reducing side reactions .

- Temperature Control : Conduct reactions at 0–5°C to minimize sulfonamide decomposition during prolonged stirring .

Q. How can computational chemistry aid in designing bioactive derivatives of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., carbonic anhydrase) to predict binding affinities. Adjust substituents (e.g., replacing methylsulfonyl with fluorinated groups) to enhance hydrophobic interactions .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for improved redox stability .

Q. How should researchers resolve contradictions in reported spectral data for similar piperidine derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data across multiple studies (e.g., δ 7.45 ppm for NH₂ in DMSO-d₆ vs. δ 7.2 ppm in CDCl₃ due to solvent effects) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities affecting melting points or spectral clarity .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products